molecular formula C11H9F3N2O4 B6278775 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid CAS No. 2137783-65-2

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid

Cat. No.: B6278775
CAS No.: 2137783-65-2
M. Wt: 290.2
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Description

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid is a compound that combines the structural features of isoindole and trifluoroacetic acid. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and ability to act as a solvent and catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindole derivatives with aminomethyl groups under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the aminomethyl group and trifluoroacetic acid moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2137783-65-2

Molecular Formula

C11H9F3N2O4

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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